molecular formula C7H4Cl2F3NO B8307585 2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine

2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B8307585
M. Wt: 246.01 g/mol
InChI Key: RXDXLMHEOFIOGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-(2,2,2-trifluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H4Cl2F3NO and its molecular weight is 246.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

2,5-dichloro-4-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4Cl2F3NO/c8-4-2-13-6(9)1-5(4)14-3-7(10,11)12/h1-2H,3H2

InChI Key

RXDXLMHEOFIOGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloropyridin-4-ol (CAN 847664-65-7, 1.5 g, 9.15 mmol) in DMF (15 ml) in a microwave vial were added cesium carbonate (4.47 g, 13.7 mmol) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (3.18 g, 13.7 mmol). The vial was sealed and heated at 90° C. overnight. The reaction mixture was diluted with ethylacetate and extracted with water. The organic phase was collected and the aqueous phase was back-extracted with ethylacetate. Organic phases were combined, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by flash chromatography eluting with a heptane/ethylacetate gradient on silica to yield the titled compound as a colorless oil (1.33 g, 59%). MS (ESI, m/z): 246.2 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
59%

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